Disease-Associated Plasma Specificity: Cholestane-3,5,6-triol vs. 7-Ketocholesterol in Inherited Cholesterol Metabolism Disorders
In a cohort of 107 controls and 122 patients spanning 11 disease categories, plasma cholestane-3β,5α,6β-triol (CT) was elevated exclusively in Niemann-Pick type C (NPC), lysosomal acid lipase (LAL) deficiency, and cerebrotendinous xanthomatosis (CTX), whereas 7-ketocholesterol (7-KC) was non-specifically elevated across the majority of studied diseases [1]. A separate validation study (n=76 suspected NPC patients) using molecular genetics as the gold standard reported CT diagnostic sensitivity of 88% and specificity of 96.08%, with positive and negative predictive values of 91.67% and 94.23%, respectively [2]. In pediatric reference-interval studies, CT demonstrated higher sensitivity for NPC detection compared to 7-KC [3]. These data establish CT as a substantially more disease-selective plasma biomarker than 7-KC for the differential diagnosis of NPC and related lysosomal disorders.
| Evidence Dimension | Plasma biomarker disease specificity across inherited metabolic disorders |
|---|---|
| Target Compound Data | CT elevated in NPC, LAL deficiency, CTX only; diagnostic sensitivity 88%, specificity 96.08% (n=76, molecular assay gold standard) |
| Comparator Or Baseline | 7-KC elevated across most studied diseases (NPC, LAL, CTX, galactosemia, SLOS, peroxisomal disorders, hepatic diseases); non-specific biomarker |
| Quantified Difference | CT restricted to 3 of 11 disease categories; 7-KC elevated in the majority. CT sensitivity/specificity: 88%/96.08% vs. Filipin staining (1 false positive, 7 false negative, 24 inconclusive in same cohort) |
| Conditions | Human plasma; HPLC-ESI-MS/MS after N,N-dimethylglycine derivatization (Pajares 2015); GC-MS (Hammerschmidt 2018) |
Why This Matters
Procurement of CT rather than 7-KC for NPC biomarker assay development eliminates false-positive signals from common conditions such as galactosemia, SLOS, hepatic disease, and hypercholesterolemia, directly improving diagnostic specificity.
- [1] Pajares S, Arias A, García-Villoria J, et al. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. J Lipid Res. 2015;56(10):1926-1935. doi:10.1194/jlr.M061971 View Source
- [2] Hammerschmidt TG, de Oliveira Schmitt Ribas G, Saraiva-Pereira ML, et al. Molecular and biochemical biomarkers for diagnosis and therapy monitorization of Niemann-Pick type C patients. Int J Dev Neurosci. 2018;66:18-23. doi:10.1016/j.ijdevneu.2017.11.007 View Source
- [3] Klinke G, Rohrbach M, Giugliani R, et al. LC-MS/MS based assay and reference intervals in children and adolescents for oxysterols elevated in Niemann-Pick diseases. Clin Biochem. 2015;48(9):596-602. doi:10.1016/j.clinbiochem.2015.03.007 View Source
